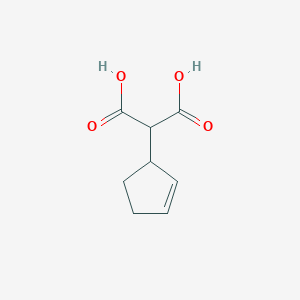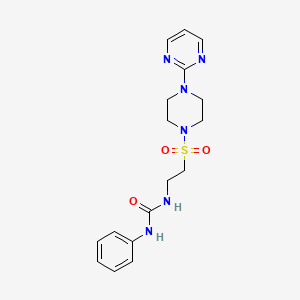![molecular formula C15H11F3O3 B3010780 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 632366-16-6](/img/structure/B3010780.png)
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is an organic compound with the molecular formula C15H11F3O3 and a molecular weight of 296.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in pharmaceutical testing , suggesting potential biological activity.
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via n,n′-dicyclohexylcarbodiimide coupling in dry n,n-dimethylformamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde or this compound.
Reduction: 4-{[3-(Trifluoromethyl)benzyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the benzyl ether linkage.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom in addition to the trifluoromethyl group.
4-(Trifluoromethyl)benzyl bromide: Precursor used in the synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the benzyl ether linkage. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)12-3-1-2-10(8-12)9-21-13-6-4-11(5-7-13)14(19)20/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOXBVAMLHIDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)
![N-(2,6-dimethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3010699.png)
![2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B3010700.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)
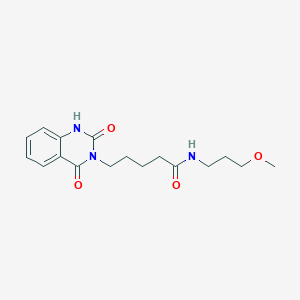
![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)
![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)
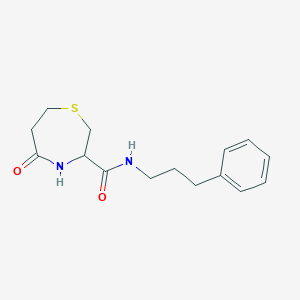
![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)
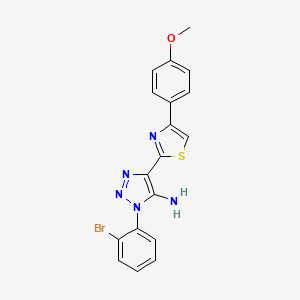
![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)
![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)
